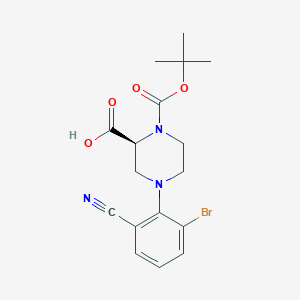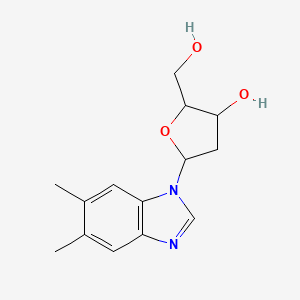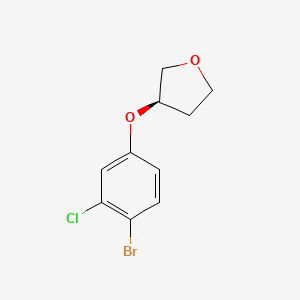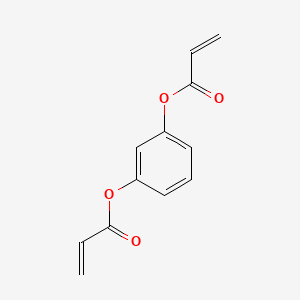
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is a chemical compound with the molecular formula C11H15NO2·HBr It is a derivative of naphthalene and contains both methylamino and dihydroxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
5,6-Dihydroxy-2-methylaminotetralin: Similar structure but different functional groups.
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar backbone but different substituents.
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino): Similar core structure with variations in functional groups.
Uniqueness
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
特性
CAS番号 |
38313-28-9 |
|---|---|
分子式 |
C11H16BrNO2 |
分子量 |
274.15 g/mol |
IUPAC名 |
(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
InChIキー |
WVTXFXCXXUAZLK-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-] |
関連するCAS |
39478-89-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


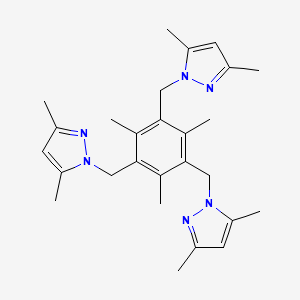
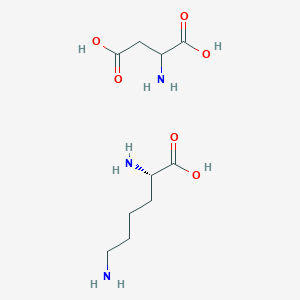
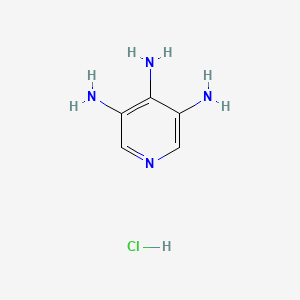

![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
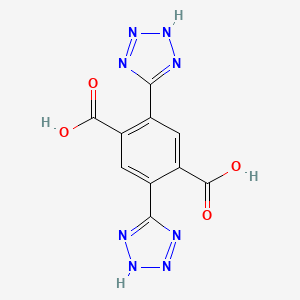
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)



